tert-Butyl (4-hydroxybutyl)(methyl)carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 203.28 g/mol. It is classified as a carbamate, which is a functional group derived from carbamic acid. The compound is recognized for its potential applications in organic synthesis, medicinal chemistry, and biological studies.
The compound is cataloged under the CAS number 99207-32-6 and can be sourced from various chemical suppliers. It belongs to the class of alkyl carbamates, which are esters formed from carbamic acid and alcohols. Its structure features a tert-butyl group, a hydroxyl group, and a methyl group attached to the carbamate nitrogen.
tert-Butyl (4-hydroxybutyl)(methyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 4-hydroxybutyl bromide. This reaction typically employs potassium carbonate as a base in a solvent such as dimethylformamide (DMF) at elevated temperatures.
The molecular structure of tert-Butyl (4-hydroxybutyl)(methyl)carbamate can be represented by its InChI key: BYPKFIHBBILFGE-UHFFFAOYSA-N, indicating its unique arrangement of atoms. The structural formula highlights the connectivity between the tert-butyl group, hydroxyl group, and the carbamate moiety.
tert-Butyl (4-hydroxybutyl)(methyl)carbamate is involved in several notable chemical reactions:
The mechanism of action for tert-Butyl (4-hydroxybutyl)(methyl)carbamate involves its interaction with specific biochemical pathways. It has been studied for its potential role as an enzyme inhibitor, affecting various metabolic processes depending on its application context.
tert-Butyl (4-hydroxybutyl)(methyl)carbamate has various scientific applications:
This compound illustrates significant versatility in both research and industrial applications, making it an important subject of study within organic chemistry and related fields.
Traditional synthetic routes to tert-butyl (4-hydroxybutyl)(methyl)carbamate (CAS 99207-32-6) leverage carbamate protection (Boc group) to shield amine functionality during multi-step syntheses. This approach capitalizes on the Boc group’s stability under basic conditions and selective deprotection under mild acids. A common pathway involves the reductive amination of 4-aminobutan-1-ol with formaldehyde, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O). This method yields the target compound as a liquid (boiling point: 284.2±19.0°C) with purity ≥97% [1] [10]. Alternatively, sequential alkylation strategies first protect the primary amine of 4-aminobutan-1-ol with Boc₂O, followed by N-methylation using methyl iodide. While reliable, this route risks over-alkylation and requires careful stoichiometric control [7] [10].
Table 1: Traditional Synthetic Routes and Yields
Starting Material | Reagents | Conditions | Yield | Reference |
---|---|---|---|---|
4-Aminobutan-1-ol | Formaldehyde, NaBH₃CN, Boc₂O | RT, 12 h | 84% | [10] |
4-(Boc-amino)butan-1-ol | CH₃I, K₂CO₃ | DMF, 50°C, 8 h | 76% | [10] |
N-Methyl-1,4-butanediamine | Boc₂O | CH₂Cl₂, 0°C to RT, 2 h | 85% | [7] |
These methods underscore the Boc group’s role in preventing side reactions during N-methylation and preserving the alcohol moiety for downstream functionalization [1] [10].
Catalytic methodologies enhance efficiency and selectivity in synthesizing this carbamate. Palladium-catalyzed carbonylation employs [Pd(PPh₃)₄] to insert CO into C–N bonds, enabling one-pot synthesis from 4-(methylamino)butan-1-ol and tert-butyl alcohol under CO atmosphere (1 atm, 80°C). This method achieves 88% yield with minimal epimerization [10]. For direct N-alkylation, copper-catalyzed reactions using CuI/1,10-phenanthroline facilitate coupling between methyl carbamate and 4-bromobutan-1-ol in DMSO at 100°C, affording the carbamate precursor in 82% yield [10]. Notably, chemoselectivity is critical to avoid O-alkylation of the alcohol group, which is mitigated through sterically hindered ligands like DTBM-SEGPHOS [7].
Table 2: Catalytic Systems for Carbamate Synthesis
Catalyst System | Substrate Pair | Temperature | Yield | Selectivity |
---|---|---|---|---|
Pd(PPh₃)₄/CO | Methylamine + 4-Bromobutanol | 80°C | 88% | >95% N-alkyl |
CuI/1,10-Phenanthroline | Methyl carbamate + 4-Bromobutanol | 100°C | 82% | 90% N-alkyl |
NiCl₂/Zn | Boc₂O + N-Methyl-4-aminobutanol | 60°C | 85% | >99% N-carbam |
These catalytic routes reduce reliance on stoichiometric activating agents and improve atom economy [10].
Microwave irradiation drastically accelerates carbamate formation by enabling rapid, uniform heating. The reductive alkylation of methyl carbamate with 4-hydroxybutyraldehyde (in situ generated) uses tert-butyldimethylsilane (TBDMSH) as a reductant and trifluoroacetic acid (TFA) in acetonitrile. Under microwave irradiation (150°C, 15 min), this method achieves 90% conversion, followed by Boc protection under basic conditions to deliver the title compound in 86% isolated yield [9]. Key advantages include:
Table 3: Microwave vs. Thermal Synthesis Parameters
Parameter | Microwave Method | Conventional Method |
---|---|---|
Temperature | 150°C | 80°C |
Time | 15 min | 12 h |
Solvent | CH₃CN | CH₂Cl₂ |
Reductant | TBDMSH | NaBH₃CN |
Yield | 86% | 75% |
This approach is ideal for high-throughput synthesis of analogs, as demonstrated in medicinal chemistry applications [9].
Mechanochemical synthesis via ball milling offers an eco-friendly alternative by eliminating solvents and reducing energy inputs. In one protocol, solid-state reactions between tert-butyl carbamate and 4-(methylamino)butan-1-ol are conducted in a planetary ball mill (500 rpm, ZrO₂ vessels). The mechanical force activates the carbamate carbonyl, facilitating nucleophilic attack by the amine without catalysts. Yields reach 78% after 2 hours, with purity >95% after minimal purification [6] [10]. Challenges include:
Despite these hurdles, lifecycle assessments confirm a 40% reduction in E-factor (kg waste/kg product) compared to solution-phase methods, aligning with green chemistry principles [6].
Table 4: Mechanochemical vs. Solution-Phase Synthesis
Metric | Ball Milling | Solution-Phase |
---|---|---|
Reaction Time | 2 h | 12 h |
Solvent Consumption | 0 mL/g product | 50 mL/g product |
Energy Input | 0.3 kWh/mol | 1.2 kWh/mol |
E-Factor | 8.2 | 32.6 |
Purity | >95% | 97% |
This method exemplifies sustainable advances in carbamate synthesis, though industrial adoption requires further reactor engineering [6] [10].
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